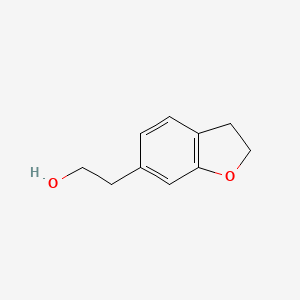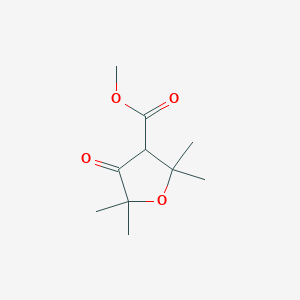
Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate is an organic compound with the molecular formula C10H16O4. It is a derivative of oxolane, featuring a carboxylate ester group and four methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites can be employed to facilitate the esterification reaction, and the use of high-purity reagents ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate exerts its effects depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate is unique due to its specific structural features, such as the presence of four methyl groups and an ester group on the oxolane ring. These characteristics confer distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(8(12)13-5)7(11)10(3,4)14-9/h6H,1-5H3 |
InChI Key |
YAKXRLBJQZUQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)C(O1)(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)
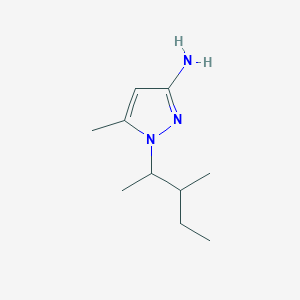
![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13065839.png)
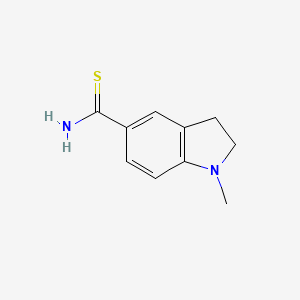
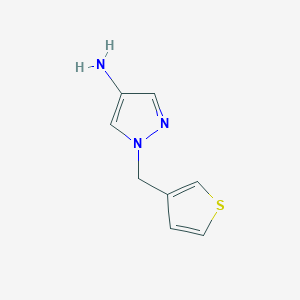
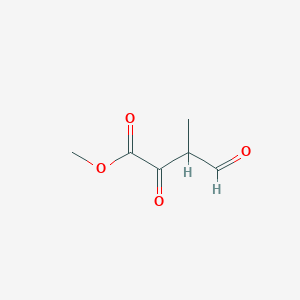

![(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13065852.png)
![3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B13065869.png)

![2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13065881.png)

